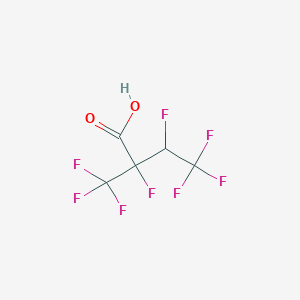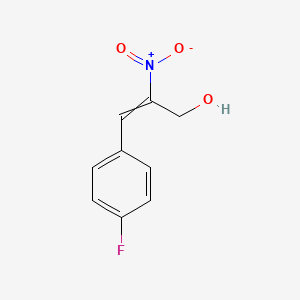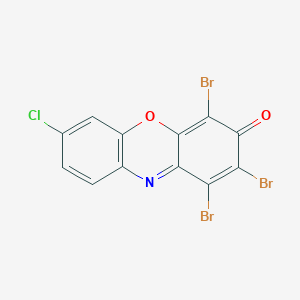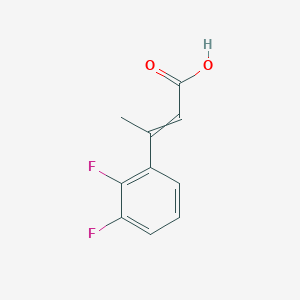![molecular formula C15H22O6S B14201799 Butyl 3-hydroxy-4-[(4-methylbenzene-1-sulfonyl)oxy]butanoate CAS No. 828276-88-6](/img/structure/B14201799.png)
Butyl 3-hydroxy-4-[(4-methylbenzene-1-sulfonyl)oxy]butanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Butyl 3-hydroxy-4-[(4-methylbenzene-1-sulfonyl)oxy]butanoate is a chemical compound known for its unique structure and properties It contains a butyl group, a hydroxy group, and a sulfonyl group attached to a butanoate backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Butyl 3-hydroxy-4-[(4-methylbenzene-1-sulfonyl)oxy]butanoate typically involves multiple stepsThe sulfonyl group is then added via a sulfonylation reaction using 4-methylbenzenesulfonyl chloride under basic conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often using continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
Butyl 3-hydroxy-4-[(4-methylbenzene-1-sulfonyl)oxy]butanoate undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to remove the sulfonyl group, typically using reducing agents such as lithium aluminum hydride.
Substitution: The sulfonyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Lithium aluminum hydride.
Substitution: Nucleophiles like amines or thiols.
Major Products Formed
Oxidation: Formation of a carbonyl derivative.
Reduction: Formation of a desulfonylated product.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Butyl 3-hydroxy-4-[(4-methylbenzene-1-sulfonyl)oxy]butanoate has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Butyl 3-hydroxy-4-[(4-methylbenzene-1-sulfonyl)oxy]butanoate involves its interaction with specific molecular targets. The hydroxy group can form hydrogen bonds with biological molecules, while the sulfonyl group can participate in various chemical reactions. These interactions can affect cellular pathways and biochemical processes, leading to its observed effects .
Comparison with Similar Compounds
Similar Compounds
- Butyl 3-hydroxy-2-{[(4-methylbenzene)sulfonyl]oxy}butanoate
- Butyl (3S)-3-hydroxy-4-{[(4-methylbenzene)sulfonyl]oxy}butanoate
Uniqueness
Butyl 3-hydroxy-4-[(4-methylbenzene-1-sulfonyl)oxy]butanoate is unique due to its specific arrangement of functional groups, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for targeted applications in research and industry.
Properties
CAS No. |
828276-88-6 |
|---|---|
Molecular Formula |
C15H22O6S |
Molecular Weight |
330.4 g/mol |
IUPAC Name |
butyl 3-hydroxy-4-(4-methylphenyl)sulfonyloxybutanoate |
InChI |
InChI=1S/C15H22O6S/c1-3-4-9-20-15(17)10-13(16)11-21-22(18,19)14-7-5-12(2)6-8-14/h5-8,13,16H,3-4,9-11H2,1-2H3 |
InChI Key |
CXUHCUHFDNWXGO-UHFFFAOYSA-N |
Canonical SMILES |
CCCCOC(=O)CC(COS(=O)(=O)C1=CC=C(C=C1)C)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![N-[(6-Phenylpyridin-2-yl)methyl]cyclopropanecarboxamide](/img/structure/B14201746.png)
![1-(4-Chlorophenyl)-2-{[(2,4-dimethoxyphenyl)methyl]amino}ethan-1-one](/img/structure/B14201751.png)


![N-[(2R)-1,2-Diphenyl-1-sulfanylidenepropan-2-yl]benzamide](/img/structure/B14201784.png)
![2-Amino-6-(3,4-dichlorophenyl)pyrido[3,2-d]pyrimidin-4(1H)-one](/img/structure/B14201789.png)
![{2-[(4-Bromophenyl)methylidene]cyclopropyl}methanol](/img/structure/B14201791.png)
![1,6-Diphenyl-7-oxabicyclo[4.1.0]hepta-2,4-diene](/img/structure/B14201807.png)
![4,4'-[(Phenylazanediyl)bis(methylene)]diphenol](/img/structure/B14201811.png)
![N-({6-[3-(Trifluoromethoxy)phenyl]pyridin-2-yl}methyl)propanamide](/img/structure/B14201814.png)
![10-[4-Nitro-3-(trifluoromethyl)anilino]decanoic acid](/img/structure/B14201822.png)
![1H-Indazole-3-carboxamide, 1-[(2,6-dichlorophenyl)methyl]-](/img/structure/B14201823.png)
